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Compound of Interest

Compound Name: Neoamygdalin

Cat. No.: B1678158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

stereochemistry of neoamygdalin, an epimer of the naturally occurring cyanogenic glycoside

amygdalin. This document is intended for researchers, scientists, and professionals in drug

development who require a detailed understanding of this compound.

Introduction
Neoamygdalin, also known as (S)-amygdalin, is a diastereomer of amygdalin. Amygdalin is a

naturally occurring chemical compound found in the seeds of many fruits, such as bitter

almonds, apricots, and peaches.[1] Natural amygdalin possesses the (R)-configuration at the

chiral center of its mandelonitrile moiety.[2] Neoamygdalin, its (S)-epimer, can be formed from

amygdalin under mild basic conditions or during extraction and storage, which can lead to a

mixture of the two epimers.[1][2] The stereochemistry at this specific carbon is crucial as it can

influence the biological activity of the compound.[3]

Chemical Structure
Neoamygdalin is a cyanogenic glycoside, meaning it can release hydrogen cyanide upon

enzymatic hydrolysis.[1] Its structure consists of three main components: a mandelonitrile

group (a benzene ring and a nitrile group attached to the same carbon), and a disaccharide

unit, gentiobiose.
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Molecular Formula: C₂₀H₂₇NO₁₁[4]

IUPAC Name: (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-

yl]oxyacetonitrile[4]

The gentiobiose unit is composed of two glucose molecules linked by a β(1→6) glycosidic

bond. This disaccharide is then connected to the mandelonitrile aglycone via a β-glycosidic

linkage at the hydroxyl group of the mandelonitrile.

Stereochemistry
The key stereochemical difference between amygdalin and neoamygdalin lies in the

configuration of the chiral carbon in the mandelonitrile portion of the molecule. This carbon is

bonded to a phenyl group, a nitrile group, an oxygen atom of the glycosidic bond, and a

hydrogen atom.

Amygdalin: Possesses the (R)-configuration at the mandelonitrile chiral center.[1][5]

Neoamygdalin: Possesses the (S)-configuration at the mandelonitrile chiral center.[1][3][4]

This difference in a single stereocenter makes them epimers. The ten other stereogenic

centers within the two glucose units of the gentiobiose moiety remain unchanged between the

two molecules. The process of converting amygdalin to neoamygdalin is known as

epimerization. This inversion of stereochemistry can occur in aqueous solutions, particularly

under slightly basic conditions.[2]

Mandelonitrile Moiety

Mandelonitrile Moiety

(R)-Amygdalin

(S)-NeoamygdalinEpimerization
(mild basic conditions)

C(Ph)(CN)-O-Gentiobiose
(R)-configuration
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(S)-configuration
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Epimerization of Amygdalin to Neoamygdalin.

Data Presentation
Physicochemical Properties
The following table summarizes the key physicochemical properties of neoamygdalin, with

data for amygdalin provided for comparison.

Property Neoamygdalin Amygdalin Reference(s)

Molecular Formula C₂₀H₂₇NO₁₁ C₂₀H₂₇NO₁₁ [4],[2]

Molar Mass 457.43 g/mol 457.43 g/mol [4],[2]

Melting Point Not available 223–226 °C [2]

Solubility
Soluble in water and

ethanol

Very soluble in hot

water; slightly soluble

in alcohol.

[1]

Specific Optical

Rotation
Not available

-42° (c=1, water,

20°C)
[5]

Spectroscopic Data
Spectroscopic methods are essential for distinguishing between amygdalin and

neoamygdalin.
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Spectroscopic Method
Key Differentiating
Features

Reference(s)

¹H-NMR

The chemical shift of the

anomeric proton of the

mandelonitrile moiety is a key

indicator. For neoamygdalin,

this proton signal appears at

approximately 5.91 ppm, while

for amygdalin it is around 5.74

ppm (in D₂O).

[3]

¹³C-NMR

Differences in the chemical

shifts of the carbons in the

mandelonitrile moiety are

observed between the two

epimers.

[3]

Mass Spectrometry (MS)

Both compounds show the

same molecular ion peak (e.g.,

m/z 456.15 in negative ion

mode). However, their

retention times in LC-MS are

different, allowing for their

separation and individual

identification.

[3]

Experimental Protocols
Isolation and Purification
A general protocol for the extraction of amygdalin from plant sources, which can also yield

neoamygdalin, is as follows:

Source Material: Kernels from fruits like bitter almonds or apricots are typically used.[2]

Extraction: The kernels are ground and extracted with a solvent, commonly hot ethanol.[2] To

minimize epimerization, extraction at lower temperatures (e.g., 40°C) and in the presence of

ethanol is recommended.[3]
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Purification: The crude extract is concentrated, and amygdalin is often precipitated by adding

a non-polar solvent like diethyl ether.[2] Further purification to separate amygdalin and

neoamygdalin can be achieved using chromatographic techniques such as column

chromatography or high-performance liquid chromatography (HPLC).[3]

Structural Elucidation
The confirmation of the structure and stereochemistry of neoamygdalin involves the following

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine

the overall structure and connectivity of the molecule. Advanced 2D NMR techniques like

COSY, HSQC, and HMBC can be employed for complete signal assignment. The key to

distinguishing neoamygdalin from amygdalin is the chemical shift of the anomeric proton of

the mandelonitrile group.[3]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition of the molecule. When coupled with liquid chromatography (LC-MS),

it allows for the separation of the epimers and their individual mass analysis.[3]

Chromatographic Analysis
HPLC is a standard method for the separation and quantification of amygdalin and

neoamygdalin.

Instrumentation: A high-performance liquid chromatography system equipped with a UV

detector.

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of methanol and water (often with a small amount of formic acid) is

typically employed.

Detection: UV detection is usually set at around 220 nm or 254 nm.

Result: Under appropriate chromatographic conditions, neoamygdalin will have a different

retention time than amygdalin, allowing for their separation and quantification.[3]
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Workflow for Isolation and Analysis of Neoamygdalin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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